molecular formula C8H7F3OS B1608246 3-(Trifluoromethylthio)benzyl alcohol CAS No. 82174-08-1

3-(Trifluoromethylthio)benzyl alcohol

Cat. No.: B1608246
CAS No.: 82174-08-1
M. Wt: 208.2 g/mol
InChI Key: WFTYAJMQWUPQRU-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzyl alcohol is an organic compound with the molecular formula C8H7F3OS. It features a trifluoromethylthio group attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of trifluoromethyl iodide with 3-mercaptobenzyl alcohol. This reaction typically requires a base, such as cesium fluoride, to facilitate the formation of the trifluoromethylthio group .

Industrial Production Methods

Industrial production of this compound often employs flow chemistry techniques. These methods allow for the continuous production of the compound, improving efficiency and scalability. The use of readily available organic precursors and environmentally friendly reagents, such as cesium fluoride, makes this approach suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylthio-substituted aldehydes, carboxylic acids, thiols, and various substituted benzyl alcohol derivatives .

Scientific Research Applications

3-(Trifluoromethylthio)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)benzyl alcohol involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethoxy)benzyl alcohol
  • 3-(Trifluoromethyl)benzyl alcohol

Uniqueness

3-(Trifluoromethylthio)benzyl alcohol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced electron-withdrawing effects. These properties differentiate it from other similar compounds and make it valuable in specific applications .

Properties

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTYAJMQWUPQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380690
Record name 3-(Trifluoromethylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82174-08-1
Record name 3-(Trifluoromethylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylthio)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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